molecular formula C4H8N6O B1202932 [(4,6-diamino-1,3,5-triazin-2-yl)amino]methanol CAS No. 937-35-9

[(4,6-diamino-1,3,5-triazin-2-yl)amino]methanol

Cat. No.: B1202932
CAS No.: 937-35-9
M. Wt: 156.15 g/mol
InChI Key: MBHRHUJRKGNOKX-UHFFFAOYSA-N
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Description

[(4,6-diamino-1,3,5-triazin-2-yl)amino]methanol is a chemical compound derived from melamine, a triazine-based compound, and formaldehyde. It is primarily used in the production of melamine-formaldehyde resins, which are known for their hardness, thermal stability, and resistance to chemicals and moisture. These properties make monomethylolmelamine an essential component in various industrial applications, including coatings, adhesives, and laminates .

Preparation Methods

Synthetic Routes and Reaction Conditions: [(4,6-diamino-1,3,5-triazin-2-yl)amino]methanol is synthesized through the reaction of melamine with formaldehyde under alkaline conditions. The reaction typically occurs in a medium such as tetrahydrofuran, with a melamine to formaldehyde molar ratio of 1:3 . The process involves the formation of methylol groups (-CH2OH) attached to the melamine molecule.

Industrial Production Methods: In industrial settings, the production of monomethylolmelamine involves the use of water-soluble, thermosetting melamine-formaldehyde resins. The dry method is preferred, where monomethylolmelamine and melamine-formaldehyde are compounded to improve flow properties during the curing process .

Chemical Reactions Analysis

Types of Reactions: [(4,6-diamino-1,3,5-triazin-2-yl)amino]methanol undergoes various chemical reactions, including:

    Oxidation: The methylol groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the methylol groups back to primary alcohols.

    Substitution: The methylol groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

[(4,6-diamino-1,3,5-triazin-2-yl)amino]methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of monomethylolmelamine involves the formation of cross-linked networks through the reaction of methylol groups with other functional groups. This cross-linking enhances the mechanical and thermal properties of the resulting polymers. The molecular targets include the amino and hydroxyl groups in the melamine and formaldehyde molecules, leading to the formation of methylene bridges and a highly stable polymer network .

Comparison with Similar Compounds

    Melamine-formaldehyde: Similar in structure but with multiple methylol groups.

    Urea-formaldehyde: Another amino resin with different mechanical properties.

    Phenol-formaldehyde: Known for its high thermal stability and used in high-temperature applications.

Uniqueness: [(4,6-diamino-1,3,5-triazin-2-yl)amino]methanol stands out due to its balance of mechanical strength, thermal stability, and chemical resistance. Unlike urea-formaldehyde, it emits lower levels of formaldehyde, making it more environmentally friendly. Compared to phenol-formaldehyde, it offers better transparency and surface smoothness, making it suitable for decorative applications .

Properties

IUPAC Name

[(4,6-diamino-1,3,5-triazin-2-yl)amino]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N6O/c5-2-8-3(6)10-4(9-2)7-1-11/h11H,1H2,(H5,5,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHRHUJRKGNOKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(NC1=NC(=NC(=N1)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30918200
Record name [(4,6-Diimino-1,3,5-triazinan-2-ylidene)amino]methanol
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Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937-35-9
Record name (Hydroxymethyl)melamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxymethylmelamine
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Record name [(4,6-Diimino-1,3,5-triazinan-2-ylidene)amino]methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(4,6-diamino-1,3,5-triazin-2-yl)amino]methanol
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Synthesis routes and methods I

Procedure details

1,269 g of a 35% strength aqueous solution of formaldehyde (pH 3.7) are adjusted to pH 7.3 in a 4-liter three-necked flask by adding 1.8 g of borax. After 252 g of melamine have been added, methylolation is carried out at 75° C. for 2 hours, while stirring with a hook stirrer. The readily stirrable slurry of methylolmelamine obtained is processed further, as described in Example 1, after 1,600 g of methanol have been added.
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borax
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1.8 g
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reactant
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252 g
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reactant
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Synthesis routes and methods II

Procedure details

Formaldehyde reacts with melamine to form methylol melamine: ##STR2## Polymerization of melamine and formaldehyde is inhibited by keeping the solution at an alkaline pH, by keeping the temperature and concentration of reactants somewhat low, and by the inclusion of methanol in the formalin solution (formalin solutions typically include about 15% methanol to inhibit polymerization of formaldehyde molecules).
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Synthesis routes and methods III

Procedure details

Formaldehyde (50%, 12.0 g, 0.2 mol) was added to a mixture of melamine (12.6 g, 0.1 mol) and water (40 ml) with stirring. The pH of the mixture was adjusted to 9.0-9.2 by addition of NaOH (0.5N). The mixture was heated to 70° C. and a dyestuff (Direct red 252 mg, 2000 ppm based on melamine) was added to give a colored methylolmelaminersolution. In this procedure, other dyestuffs can be used such as direct dyes, fluorescent dyes, dispersion dyes, and mixtures thereof. See Table 1.
Quantity
12 g
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12.6 g
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40 mL
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solvent
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Synthesis routes and methods IV

Procedure details

Applicant's copending application Ser. No. 08/704,259 of Aug. 26, 1996 which is a continuation of Ser. No. 08/468,141 filed Jun. 6, 1995 describes a method for preparing an A-stage stabilized phenolic resin melamine dispersion which includes reaction of a portion of the melamine with formaldehyde to produce methylolmelamine in the phenolic resin to reduce the free formaldehyde content in the resin to less than 0.5% by weight of the composition.
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Synthesis routes and methods V

Procedure details

This example demonstrates the chemical solution 2 which was prepared as follows. In a 1-liter measuring flask were placed 100 g of methoxymethylolmelamine (“cymel 370” from Mitsui Cyanamide), 780 g of pure water, and 40 g of IPA. They were mixed with stirring at room temperature for 6 hours. Thus there was obtained around 10 wt % aqueous solution of methylolmelamine. This solution was incorporated with N-methylpyrrolidone as a swelling promoter.
[Compound]
Name
solution 2
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0 (± 1) mol
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reactant
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Name
methoxymethylolmelamine
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100 g
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780 g
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40 g
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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